![molecular formula C11H11N3O3S2 B5123256 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPAS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods. MPAS has shown promising results in various research applications, including the treatment of cancer, inflammation, and autoimmune diseases.
作用机制
The mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
实验室实验的优点和局限性
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its ability to induce apoptosis and inhibit angiogenesis, and its ability to reduce inflammation. However, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide research. One direction is to explore the potential of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide as a therapeutic agent for cancer, inflammation, and autoimmune diseases. Another direction is to investigate the mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide in more detail and identify new targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide to increase its effectiveness as a therapeutic agent.
合成方法
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sodium sulfite. The synthesized 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
属性
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

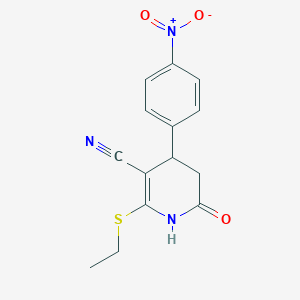

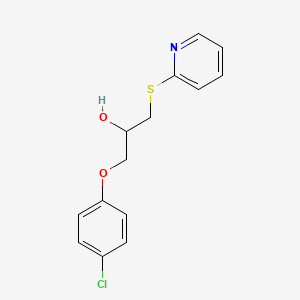
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
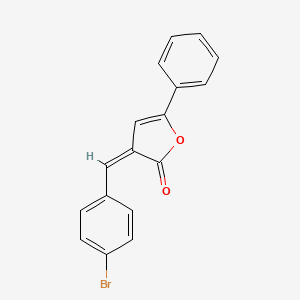
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
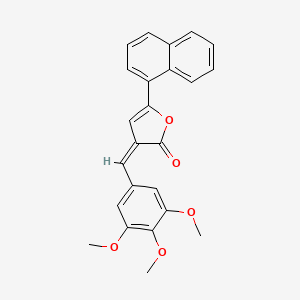
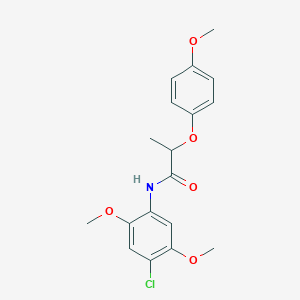
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)